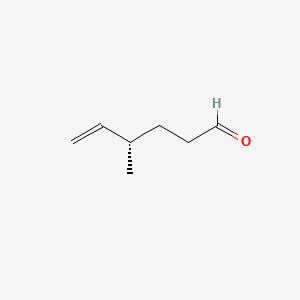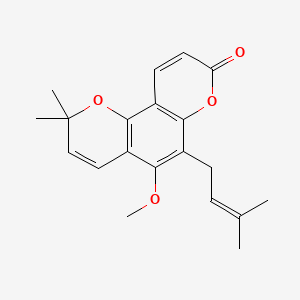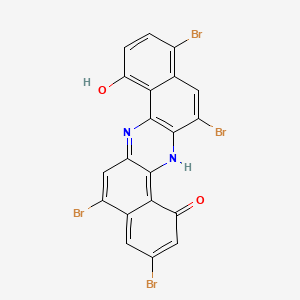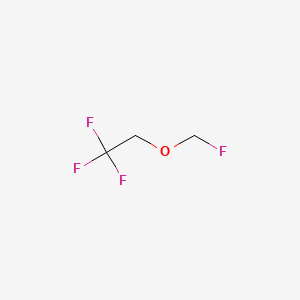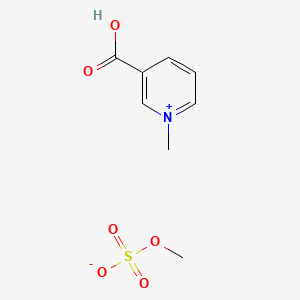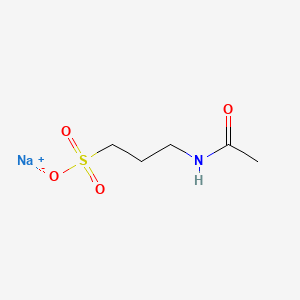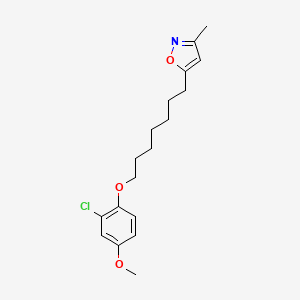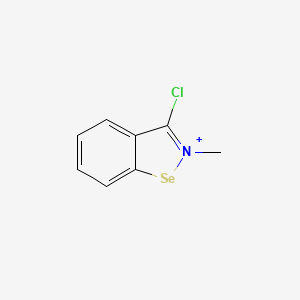
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole is a heterocyclic compound containing selenium, chlorine, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole typically involves the reaction of 2-methylbenzoselenazole with chlorine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Starting Material: 2-methylbenzoselenazole
Reagent: Chlorine gas
Solvent: Anhydrous conditions, often using solvents like dichloromethane
Temperature: Controlled low temperatures to avoid decomposition
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Oxidation: Selenoxides or selenones
Reduction: Selenides
Substitution: Various substituted benzoselenazoles depending on the nucleophile used
Scientific Research Applications
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium.
Medicine: Explored for its anticancer properties, as selenium compounds are known to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole involves its interaction with biological molecules. The selenium atom can form selenoenzymes, which play a crucial role in redox reactions and cellular protection against oxidative stress. The chlorine atom can participate in electrophilic substitution reactions, modifying the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoselenazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloro-2-methylbenzothiazole: Contains sulfur instead of selenium, leading to different chemical properties and biological activities.
3-Chloro-2-methylbenzoxazole: Contains oxygen instead of selenium, affecting its reactivity and applications.
Uniqueness
3-Chloro-2-methyl-1,2lambda(5)-benzoselenazole is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
60940-25-2 |
|---|---|
Molecular Formula |
C8H7ClNSe+ |
Molecular Weight |
231.57 g/mol |
IUPAC Name |
3-chloro-2-methyl-1,2-benzoselenazol-2-ium |
InChI |
InChI=1S/C8H7ClNSe/c1-10-8(9)6-4-2-3-5-7(6)11-10/h2-5H,1H3/q+1 |
InChI Key |
DAFXZBHCUGJGDW-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2[Se]1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


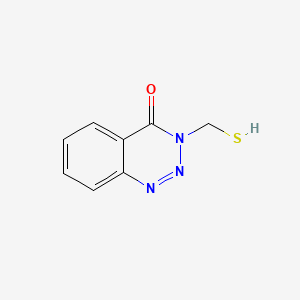
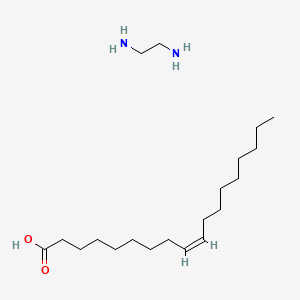
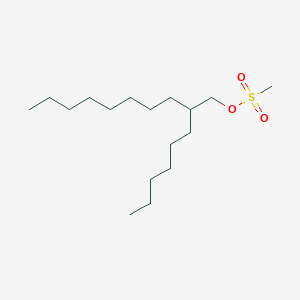
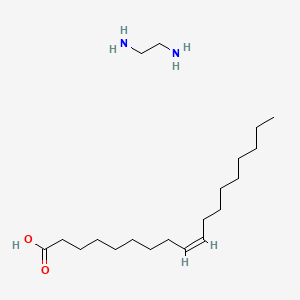
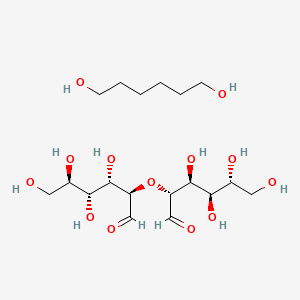
![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
